Product packaging for Valerenic acid(Cat. No.:CAS No. 3569-10-6)

Valerenic acid

Cat. No.: B546541
CAS No.: 3569-10-6
M. Wt: 234.33 g/mol
InChI Key: FEBNTWHYQKGEIQ-SUKRRCERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Valerenic acid is a sesquiterpenoid constituent of the essential oil of the valerian plant (Valeriana officinalis) and is a key marker compound for the standardization of valerian extracts . This compound is of significant interest in neuroscience and phytochemistry research due to its multifaceted interactions with the central nervous system. Its primary researched mechanism of action is as a positive allosteric modulator of GABA-A receptors, where it demonstrates subunit specificity, selectively potentiating receptors incorporating β2 or β3 subunits . This activity is believed to underlie its studied sedative and anxiolytic properties. Beyond the GABAergic system, this compound has also been identified as a positive allosteric modulator of the adenosine A1 receptor (A1AR), a key target in sleep regulation . Furthermore, it acts as a partial agonist at the 5-HT5A serotonin receptor, which is distributed in the suprachiasmatic nucleus, a brain region regulating the sleep-wake cycle . Research applications for this compound are broad. It is utilized in studies investigating models of sleep and insomnia, anxiety and stress, and seizure activity . In vivo studies suggest it can mitigate physical and psychological stress responses by reducing the turnover of serotonin and norepinephrine in the hippocampus-amygdala region of the brain . Recent research also indicates a potential neuroprotective role, with evidence showing it can ameliorate amphetamine-induced neurotoxicity by improving antioxidant status and reducing neuroinflammation . This compound is offered for research purposes to further explore these and other mechanistic pathways. It is supplied as a high-purity compound for in vitro and in vivo studies. This product is intended for research use only by trained scientists and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B546541 Valerenic acid CAS No. 3569-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBNTWHYQKGEIQ-SUKRRCERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034089
Record name Valerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-10-6
Record name (-)-Valerenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALERENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation, Identification, and Characterization of Valerenic Acid

Methods of Extraction and Purification from Valeriana officinalis

Various techniques have been developed to efficiently extract valerenic acid and its related compounds from the plant material. These methods primarily involve the use of different solvents and extraction technologies.

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) has emerged as a promising method for the extraction of valerenic acids. tandfonline.comtandfonline.comresearchgate.net This technique offers advantages such as the use of a non-toxic, non-flammable, and environmentally friendly solvent. The efficiency of SFE is influenced by several parameters, including pressure, temperature, and the use of co-solvents.

Studies have shown that the yield of total valerenic acids using supercritical CO₂ at pressures of 10–20 MPa and temperatures of 40–50°C is approximately 85% of that achieved by traditional percolation methods with 70% ethanol (B145695). tandfonline.comtandfonline.com The addition of a polar co-solvent, such as 5% ethanol or methanol, to the supercritical CO₂ can significantly enhance the extraction efficiency, resulting in yields comparable to that of percolation. tandfonline.comtandfonline.com Maximal extraction with SFE can be achieved in a shorter time, around 20-30 minutes, leading to a more concentrated extract compared to percolation. tandfonline.comtandfonline.com

The particle size of the plant material also plays a role in the extraction yield, with smaller particles generally leading to higher yields, suggesting that diffusion through the particle is a rate-limiting step. cabidigitallibrary.org

Table 1: Comparison of Supercritical Fluid Extraction (SFE) Parameters for this compound
Pressure (MPa)Temperature (°C)ModifierExtraction Time (min)Yield of Total Valerenic Acids (mg/g)Reference
10–2040–50None302.0–2.1 tandfonline.comtandfonline.com
Not SpecifiedNot Specified5% EthanolNot Specified2.4–2.5 tandfonline.com
Not SpecifiedNot Specified5% MethanolNot Specified2.4–2.5 tandfonline.com

Percolation with aqueous ethanol is a conventional and widely used method for extracting valerenic acids from Valeriana officinalis. tandfonline.comtandfonline.com A common solvent ratio is 1:5 (herb to solvent) using 60-70% ethanol. tandfonline.comtandfonline.com This method serves as a benchmark for evaluating the efficiency of other extraction techniques. tandfonline.comtandfonline.com The yield of total valerenic acids by percolation with 70% ethanol has been reported to be around 2.4 mg/g. tandfonline.comtandfonline.com

Other solvent-based methods include maceration with solvents like methanol. krepublishers.combibliomed.org The choice of solvent and its concentration, along with the extraction temperature and particle size of the plant material, can influence the extraction kinetics and the potential for degradation of the target compounds. nih.govresearchgate.net For instance, increasing the ethanol concentration and extraction temperature can enhance the extraction rate of this compound derivatives. researchgate.net However, elevated temperatures may also lead to moderate degradation of these compounds. nih.govresearchgate.net

Table 2: Overview of Solvent-Based Extraction Methods for this compound
MethodSolventKey ParametersReported Yield of Total Valerenic AcidsReference
Percolation70% Ethanol5:1 solvent to valerian ratio2.4 mg/g tandfonline.comtandfonline.com
MacerationMethanolFresh roots fractionated with solvents of increasing polarityIsolation of acetoxyvalerenic and hydroxythis compound bibliomed.org
Stirred DispersionEthanol (varying concentrations)Temperature, particle sizeIncreased temperature favors kinetics but may cause degradation nih.govresearchgate.net

Chromatographic and Spectroscopic Characterization of this compound and its Derivatives

Chromatographic and spectroscopic techniques are essential for the identification, separation, and quantification of this compound and its derivatives in extracts of Valeriana officinalis. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed for this purpose. krepublishers.comresearchgate.netindexcopernicus.comoup.com

HPLC methods often utilize a reversed-phase column with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and aqueous phosphoric acid, with peak detection at 225 nm. tandfonline.com This technique allows for the simultaneous determination of this compound, acetoxythis compound, and hydroxythis compound. indexcopernicus.comoup.com HPTLC methods have also been developed for the quantification of this compound, using a mobile phase such as hexane: ethyl acetate: acetic acid (80:20:0.5 v/v) and densitometric determination after derivatization. researchgate.net

Spectroscopic methods, such as proton nuclear magnetic resonance (¹H NMR), are used to identify the isolated compounds. bibliomed.org

The primary sesquiterpenes of the valerane type found in Valeriana officinalis are this compound, acetoxythis compound, and hydroxythis compound. tandfonline.complantaanalytica.complantaanalytica.com These compounds are often used as analytical markers for the quality and integrity of valerian products. tandfonline.comindexcopernicus.com

This compound is a bicyclic sesquiterpenoid and a monocarboxylic acid. plantaanalytica.comebi.ac.uk

Acetoxythis compound is a derivative of this compound, also classified as a monocarboxylic acid and a bicyclic sesquiterpenoid. plantaanalytica.comchemicalbook.com

Hydroxythis compound is another derivative of this compound, characterized as a monocarboxylic acid and a bicyclic sesquiterpenoid phytochemical. plantaanalytica.comcymitquimica.com

The ratio of these compounds can vary in different extracts. For instance, in some extractions, the ratio of acetoxythis compound to this compound was found to be similar (average ratio of 0.87–0.93:1), while hydroxythis compound was not always detected. tandfonline.comtandfonline.com The chemical structures and properties of these compounds are well-defined, allowing for their accurate identification and quantification.

Table 3: Chemical Properties of this compound and its Derivatives
Compound NameChemical FormulaMolecular Weight (g/mol)CAS NumberReference
This compoundC₁₅H₂₂O₂234.3393569-10-6 wikipedia.org
Acetoxythis compoundC₁₇H₂₄O₄292.37584638-55-1 plantaanalytica.comnih.gov
Hydroxythis compoundC₁₅H₂₂O₃250.331619-16-5 plantaanalytica.com

Biosynthesis and Metabolic Engineering of Valerenic Acid

Biotechnological Approaches for Valerenic Acid Production (e.g., Hairy Root Cultures)

Biotechnological methods, particularly the use of hairy root cultures, offer a promising avenue for the sustainable and scalable production of this compound. Hairy roots are plant roots induced by infection with Agrobacterium rhizogenes, a soil bacterium. These transformed roots exhibit vigorous growth, genetic stability, and the ability to produce secondary metabolites, including this compound, often at higher levels and with greater consistency than in vitro callus or cell suspension cultures researchgate.netjmp.irresearchgate.net.

Hairy Root Induction and Culture: Agrobacterium rhizogenes strains, such as A13, ATCC 15834, and R1601, are commonly used to induce hairy roots from explants of Valeriana officinalis, including leaf, petiole, and root segments jmp.irresearchgate.netbioline.org.brtjpr.orgresearchgate.netijbio.ir. The induced hairy roots can then be cultured on hormone-free Murashige and Skoog (MS) medium or other optimized media for biomass accumulation and metabolite production researchgate.netuni-lj.si.

Optimization Strategies for Enhanced this compound Production:

Several strategies have been employed to enhance this compound accumulation in Valeriana officinalis hairy root cultures:

Elicitation: The application of elicitors, which are compounds that trigger plant defense responses and secondary metabolite biosynthesis, has proven effective.

Mineral Ions: Calcium (Ca2+) and magnesium (Mg2+) ions have been used as abiotic elicitors. Treatment with a 6-fold concentration of calcium for 7 days significantly increased this compound content by 7.9 times, reaching 1.83 ± 0.06 mg/g dry weight (DW), compared to control cultures (0.23 ± 0.01 mg/g DW) bioline.org.brtjpr.org.

Biotic Elicitors: Extracts from Fusarium graminearum (FE) and methyl jasmonate (MJ) have shown substantial increases in this compound production. A 1% FE treatment resulted in a 12.31-fold increase, while 100 µM MJ led to a 6-fold increase in this compound after 7 days of exposure dntb.gov.uaresearchgate.net. Salicylic acid (SA) has generally shown less significant effects dntb.gov.uaresearchgate.net.

Other Elicitors: Abscisic acid (ABA) and chitosan (B1678972) have also been reported to enhance this compound accumulation researchgate.net.

Medium Composition and Plant Growth Regulators (PGRs):

Basal Media: While MS medium is widely used, B5 and ½ B5 media have also been found to support robust hairy root growth uni-lj.si. Optimization of nitrogen source ratios in MS medium, such as a 20:20 ratio of NH4+ to NO3-, can further enhance growth and biomass yield uni-lj.si.

Plant Growth Regulators: The type and concentration of PGRs influence both root development and this compound biosynthesis. Indole-3-acetic acid (IAA) has been particularly effective. Roots developed on petiole explants in MS medium supplemented with 1.25 µM IAA yielded the highest amount of total valerenic acids (0.84%) gau.ac.irresearchgate.netsid.irpsu.edu. Roots derived from basal root segments also showed significant accumulation with 0.625 µM IAA gau.ac.irresearchgate.netsid.irpsu.edu.

Environmental Factors:

Light Quality: Specific light qualities can influence metabolite production. Blue and red light treatments have been shown to induce this compound accumulation in hairy roots within a short period of two days, reaching levels of 0.93 mg/g DW (blue light) and 0.75 mg/g DW (red light) researchgate.net.

These biotechnological approaches, particularly the optimization of hairy root cultures through elicitation and media adjustments, demonstrate significant potential for increasing this compound yields compared to naturally grown plants bioline.org.brtjpr.orggau.ac.irresearchgate.netsid.irpsu.edu.

Neuropharmacological Activities of Valerenic Acid

Modulation of GABAergic System

Valerenic acid, a key bioactive constituent of the valerian plant, exerts significant influence over the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. caringsunshine.com Its neuropharmacological activities are largely attributed to its ability to modulate the function of GABAA receptors. consensus.appnih.gov This modulation enhances GABAergic transmission, leading to a reduction in neuronal excitability. caringsunshine.com The interaction of this compound with the GABAergic system is a key factor in the anxiolytic and sedative properties associated with valerian extracts. researchgate.netconsensus.app Research indicates that the extent of GABAA receptor modulation by valerian extracts is directly related to their this compound content. consensus.appnih.govconsensus.app

Positive Allosteric Modulation of GABAA Receptors

This compound functions as a positive allosteric modulator of GABAA receptors. caringsunshine.comconsensus.appwikipedia.org This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to its own site. caringsunshine.comconsensus.app This potentiation of the GABA response is a hallmark of this compound's activity. researchgate.netuzh.ch By increasing the receptor's response to GABA, this compound effectively amplifies the inhibitory signal, leading to a calming effect on the nervous system. caringsunshine.comconsensus.app Studies have demonstrated that this compound shifts the GABA concentration-effect curve to the left, indicating an increased potency of GABA in the presence of the compound. nih.gov

A critical aspect of this compound's interaction with GABAA receptors is its subunit selectivity. wikipedia.org GABAA receptors are pentameric structures assembled from a variety of subunits, and the specific subunit composition determines the pharmacological properties of the receptor. nih.gov Research has shown that this compound preferentially modulates GABAA receptors containing β2 or β3 subunits. researchgate.netwikipedia.orgnih.govnih.gov The presence of these specific beta subunits is a determinant for the activity of this compound. uzh.ch In contrast, receptors containing the β1 subunit show a drastic reduction in sensitivity to this compound. researchgate.netnih.gov This subunit-specific action distinguishes this compound from other GABAA receptor modulators like benzodiazepines. researchgate.net The anxiolytic effects of this compound have been specifically linked to its interaction with β3-containing GABAA receptors. uzh.chnih.gov

Table 1: Subunit Selectivity of this compound at GABAA Receptors
GABAA Receptor SubunitEffect of this compoundReference
β1Drastically reduced sensitivity/no significant effect researchgate.netnih.govnih.gov
β2Stimulation/Potentiation researchgate.netwikipedia.orgnih.govnih.gov
β3Stimulation/Potentiation (major cellular substrate for anxiolytic action) researchgate.netwikipedia.orguzh.chnih.govnih.gov

The binding site for this compound on the GABAA receptor has been identified within the transmembrane domain, specifically at the interface between the β+ and α- subunits. wikipedia.org This location is distinct from the binding sites of other well-known GABAA receptor modulators. For instance, benzodiazepines bind at the α+/γ- interface. The unique binding site of this compound contributes to its specific pharmacological profile. researchgate.net It has been suggested that this compound may interact with a previously unrecognized binding site that is allosterically linked to sites for anesthetics. uzh.ch Evidence also points to an interaction with the loreclezole (B39811) binding pocket. researchgate.netnih.gov

The primary function of GABAA receptors is to act as ligand-gated chloride ion channels. The binding of GABA to its receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and inhibits the firing of action potentials. This compound enhances these GABA-induced chloride currents (IGABA). nih.govnih.gov This enhancement of chloride influx is the direct mechanism by which this compound potentiates GABAergic inhibition. mdpi.com Studies using the two-microelectrode voltage-clamp technique in Xenopus oocytes expressing recombinant GABAA receptors have been instrumental in demonstrating this effect. nih.govnih.gov The potentiation of chloride currents is dependent on the presence of the β2 or β3 subunits. nih.gov

Interaction with GABA and Benzodiazepine (B76468) Binding Sites

This compound allosterically interacts with both the GABA and benzodiazepine binding sites on the GABAA receptor. uzh.ch Radioligand binding assays have shown that this compound can increase the binding of substances that target these sites. uzh.ch For example, it has been observed to enhance the binding of [3H]flumazenil and [3H]flunitrazepam to the benzodiazepine site, and [3H]muscimol to the GABA site. uzh.ch This potentiation of ligand binding indicates a positive allosteric modulation, where the binding of this compound to its own site induces a conformational change in the receptor that increases the affinity of the GABA and benzodiazepine sites for their respective ligands. uzh.ch However, the modulatory effect of this compound is not inhibited by the benzodiazepine antagonist flumazenil, further confirming that it does not act directly at the benzodiazepine binding site. researchgate.netnih.gov

Table 2: Effects of this compound on Radioligand Binding to GABAA Receptors
RadioligandBinding SiteEffect of this compoundEC50 ValueReference
[3H]FlumazenilBenzodiazepineDose-dependent increase23 ± 1 μM uzh.ch
[3H]FlunitrazepamBenzodiazepineDose-dependent increase7 ± 1 μM uzh.ch
[3H]MuscimolGABADose-dependent increase42 ± 6 μM uzh.ch

Direct Activation and Channel Block at High Concentrations

At higher concentrations, typically 30 µM and above, this compound can directly activate GABAA receptors, mimicking the effect of GABA itself. researchgate.netuzh.chnih.gov This direct activation results in the opening of the chloride channel even in the absence of GABA. nih.gov However, at even higher concentrations (≥ 100 µM), this compound and its derivative, acetoxythis compound, have been shown to inhibit GABA-induced chloride currents. nih.gov This suggests a dual action, with potentiation at lower concentrations and inhibition at very high concentrations. A possible mechanism for this inhibition is an open channel block. nih.gov

Impact on GABA Metabolism and Turnover

This compound influences the GABAergic system, not only through direct receptor modulation but also by affecting the metabolic pathways of gamma-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Research indicates that this compound can inhibit the enzyme GABA transaminase. researchgate.netresearchgate.net This enzyme is responsible for the degradation of GABA. researchgate.net By inhibiting GABA transaminase, this compound leads to a decrease in the breakdown of GABA, which consequently increases its concentration in the synaptic cleft. researchgate.netresearchgate.net Elevated levels of GABA enhance the inhibitory tone of the nervous system, which is a plausible mechanism contributing to the sedative and anxiolytic effects associated with valerian extracts. researchgate.net

Effects on Serotonergic System

This compound demonstrates significant interaction with the serotonergic system, a key regulator of mood, sleep, and anxiety. caringsunshine.comconsensus.app Its effects are multifaceted, involving direct receptor interaction and modulation of serotonin (B10506) turnover.

A primary mechanism of this compound's action on the serotonergic system is its role as a partial agonist at the 5-HT5A receptor subtype. researchgate.netnih.gov Radioligand binding studies have demonstrated that this compound has a notable affinity for this receptor. nih.govnih.gov The 5-HT5A receptor is highly expressed in various brain regions, including the suprachiasmatic nucleus, which is critically involved in regulating the sleep-wake cycle and circadian rhythms. researchgate.netnih.govwikipedia.org

As a partial agonist, this compound binds to and activates the 5-HT5A receptor, but with a lower intrinsic efficacy than the endogenous agonist, serotonin. nih.gov This interaction is thought to modulate neuronal activity by regulating cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net Molecular docking studies further support the interaction between this compound and the 5-HT5A receptor, suggesting a binding pattern similar to other known agonists like serotonin and lysergic acid diethylamide (LSD). researchgate.netnih.gov This partial agonism at a receptor implicated in sleep regulation is a key aspect of its neuropharmacological profile. researchgate.netnih.gov

Beyond direct receptor binding, this compound also affects the metabolic turnover of serotonin (5-HT). In animal models subjected to physical and psychological stress, administration of this compound has been shown to reduce the turnover of 5-HT to its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hippocampus-amygdala region. nih.govnih.gov This reduction in serotonin metabolism suggests a stabilizing effect on the serotonergic system, particularly under stress conditions. By decreasing the rate of serotonin breakdown, this compound may help mitigate stress-induced neurochemical changes. nih.govnih.gov

Modulation of Adenosine Receptors

This compound's neuropharmacological activities extend to the adenosine system, which plays a crucial role in promoting sleep and sedation. mdpi.comresearchgate.net

Research has identified this compound as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). mdpi.comnih.govnih.gov Unlike a direct agonist, a PAM binds to a site on the receptor distinct from the endogenous ligand's binding site (the orthosteric site). researchgate.netfrontiersin.org This binding enhances the receptor's response to the endogenous agonist, in this case, adenosine. mdpi.comnih.gov

This compound has been shown to exhibit strong PAM activity at the A1AR, demonstrating both high cooperativity and intrinsic efficacy. mdpi.comnih.govresearchgate.net This means it significantly enhances the ability of adenosine to bind to and activate the receptor. mdpi.com This allosteric modulation amplifies the natural sleep-promoting signals of endogenous adenosine without directly activating the receptor itself, which can offer greater therapeutic selectivity and reduce off-target effects. mdpi.comnih.gov

Table 1: Allosteric Modulatory Parameters of this compound at the Adenosine A1 Receptor This table presents in vitro data on the positive allosteric modulation (PAM) activity of this compound, showing its cooperativity with orthosteric agonists (adenosine and CPA) and its intrinsic efficacy.

ParameterAgonist: AdenosineAgonist: CPA*
Cooperativity (αβ) 4.7923.38
Intrinsic Efficacy (τB) 5.983.14
Data sourced from in vitro studies. mdpi.comnih.govresearchgate.net CPA (N6-Cyclopentyladenosine) is a synthetic A1AR agonist.

Neuroprotective Mechanisms

This compound exhibits several neuroprotective properties through a variety of mechanisms, including the mitigation of neuroinflammation, reduction of oxidative stress, and modulation of apoptotic pathways. nih.govresearchgate.net

One of the key neuroprotective functions of this compound is its anti-inflammatory activity. researchgate.net In a mouse model of Parkinson's disease, this compound was found to reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-α (TNF-α). nih.govnih.gov This effect may be mediated through the inhibition of the transcription factor NF-κB and its interaction with 5-HT5A receptors on astrocytes. wikipedia.orgnih.govresearchgate.net

This compound also provides neuroprotection by combating oxidative stress. mdpi.comresearchgate.net It has demonstrated the ability to protect cells from damage induced by toxins such as rotenone (B1679576) and benomyl. nih.govmdpi.comsemanticscholar.org The mechanisms for this protection include enhancing the body's antioxidant defenses and reducing the production of reactive oxygen species (ROS). researchgate.netijbs.comnih.gov In rotenone-induced models, this compound treatment prevented lipid peroxidation and increased the levels of vital antioxidant enzymes. semanticscholar.org

Furthermore, this compound can modulate cellular pathways related to apoptosis, or programmed cell death. In the context of neurodegeneration, it has been shown to prevent neuronal apoptosis by reinstating the mTOR pathway, which is crucial for cell survival and function. nih.govsemanticscholar.org By suppressing oxidative stress, neuroinflammation, and apoptosis, this compound helps protect dopaminergic neurons from degeneration. nih.govsemanticscholar.org

Table 2: Summary of this compound's Neuroprotective Mechanisms This table outlines the key neuroprotective actions of this compound, the specific effects observed, and the experimental contexts in which these findings were reported.

MechanismSpecific ActionExperimental Context/Model
Anti-inflammation Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govnih.govMPTP-induced Parkinson's disease model. nih.govnih.gov
Inhibition of NF-κB. wikipedia.orgresearchgate.netIn vitro and in vivo models. wikipedia.orgresearchgate.net
Antioxidant Amelioration of benomyl-induced oxidative stress. mdpi.comresearchgate.netnih.govHepG2 human liver cells. mdpi.comresearchgate.netnih.gov
Increased levels of antioxidant enzymes (CAT, GSH, SOD). semanticscholar.orgRotenone-induced Parkinson's disease model. semanticscholar.org
Triggering of oxidative stress leading to apoptosis in cancer cells. ijbs.comGlioblastoma cells. ijbs.com
Anti-apoptosis Prevention of neuronal apoptosis via mTOR pathway regulation. nih.govsemanticscholar.orgRotenone-induced Parkinson's disease model. nih.govsemanticscholar.org

Inhibition of NF-κB Pathway and Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. wikipedia.org NF-κB is a protein complex that plays a critical role in regulating the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In cultured human cancer cells (HeLa), both valerian extract and isolated this compound were found to inhibit NF-κB. wikipedia.org This inhibition is significant as the NF-κB pathway is a key regulator of inflammatory processes, and its suppression can lead to a reduction in the production of pro-inflammatory cytokines. This mechanism may be connected to the traditional use of the valerian plant for its anti-inflammatory properties. wikipedia.org

Reduction of Oxidative Stress and Reactive Oxygen Species Production

Research indicates that this compound can mitigate oxidative stress by enhancing the body's antioxidant defense systems. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathology of numerous neurodegenerative diseases.

In a study utilizing a rotenone-induced rat model of Parkinson's disease, valeric acid treatment was found to prevent the upregulation of pro-inflammatory cytokines and oxidative stress. mdpi.com This was accompanied by a subsequent increase in vital antioxidant enzymes. mdpi.com Furthermore, valeric acid mitigated the hyperactivation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. mdpi.com These findings suggest that this compound helps protect dopaminergic neurons by suppressing oxidative stress. mdpi.com

Attenuation of Neuroinflammation (e.g., in Parkinson's Disease Models)

This compound has demonstrated the ability to attenuate neuroinflammation in animal models of Parkinson's disease. This neuroprotective effect is largely attributed to its anti-inflammatory properties. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, co-treatment with this compound resulted in decreased neuroinflammation. wikipedia.orgresearchgate.net

This was evidenced by a reduction in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ in the mesencephalic area. wikipedia.orgresearchgate.net Additionally, a decrease in the amount of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytic activation which is typically elevated in neuroinflammatory conditions, was observed. wikipedia.orgresearchgate.net The modulation of these neuroinflammatory processes by this compound may contribute to the neuroprotection of dopaminergic neurons and the recovery of motor ability in this Parkinson's disease model. wikipedia.orgresearchgate.net

Modulation of Calcium Influx

The essential oil of Valeriana officinalis L. (VOL), which contains this compound, has been shown to reduce intracellular calcium in a concentration-dependent manner. nih.gov The mechanism of this action is thought to involve preventing the increase in the concentration of free Ca2+. nih.gov The modulation of calcium influx is a critical aspect of cellular signaling, and its dysregulation is implicated in various pathological conditions. Agents that can modulate calcium influx through voltage-sensitive L-type Ca2+ channels can directly affect cellular processes. researchgate.net While this research points to the activity of the whole essential oil, it suggests a potential area for further investigation into the specific role of this compound in modulating calcium channels.

Anti-neurodegenerative Effects (e.g., in Aβ25-35 Induced Cytotoxicity)

This compound has shown a pronounced anti-neurodegenerative effect in a model of amyloid-beta (Aβ) 25-35 induced cytotoxicity. researchgate.net The aggregation of Aβ peptides is a primary pathological hallmark of Alzheimer's disease. nih.gov The Aβ25-35 fragment is a key toxic component of the full-length Aβ peptide and is known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis. nih.govmedcrave.comnih.gov While the precise mechanisms of this compound's protective effects in this model are still under investigation, its known antioxidant and anti-inflammatory properties likely play a significant role in mitigating Aβ25-35-induced cellular damage.

Anticonvulsant Properties

This compound has demonstrated significant anticonvulsant properties in preclinical studies. nih.govsemanticscholar.org Research using adult zebrafish, a validated model for studying anticonvulsant drugs, has shown that pure this compound can delay the onset of seizures induced by pentylenetetrazole (PTZ). nih.govsemanticscholar.orgnih.gov

In these studies, both this compound and valerian extracts significantly extended the latency period to the onset of convulsions. nih.govsemanticscholar.orgnih.gov Furthermore, this compound was shown to interact synergistically with the conventional anticonvulsant drug clonazepam, significantly extending the time to seizure onset. nih.govsemanticscholar.org These findings suggest that this compound possesses intrinsic anticonvulsant activity and may also enhance the efficacy of other anti-epileptic drugs. nih.govsemanticscholar.org

Antagonism of Picrotoxin-Induced Seizures

Picrotoxin (B1677862) is a non-competitive antagonist of the GABA-A receptor chloride channel, and its administration induces seizures. The anticonvulsant effects of a methanolic extract of Valeriana officinalis, which contains this compound, have been investigated against picrotoxin-induced seizures in mice. The study found that the extract significantly delayed the beginning time of tonic seizures induced by picrotoxin. medcraveonline.com This suggests an antagonistic effect of the valerian extract against the convulsant action of picrotoxin. The mechanism is likely related to the modulation of the GABAergic system, as picrotoxin acts on the GABA-A receptor complex. semanticscholar.org Furthermore, it has been suggested that voltage-dependent calcium channels are essentially involved in picrotoxin-induced epileptic activity. nih.govnih.gov Given this compound's known modulatory effects on GABA-A receptors, it is plausible that its antagonism of picrotoxin-induced seizures involves both the enhancement of GABAergic inhibition and a potential influence on calcium influx.

Table of Compounds

Muscle Relaxant and Spasmolytic Properties

This compound, a key constituent of Valeriana officinalis, is recognized for its muscle relaxant and spasmolytic properties. researchgate.net These effects contribute to its traditional use in managing conditions related to nervous tension and muscle spasms. researchgate.net The mechanism underlying these properties is primarily linked to its interaction with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. researchgate.netwholisticmatters.com

Research has demonstrated that this compound positively modulates GABA-A receptors, which enhances the inhibitory effects of GABA. consensus.appconsensus.app This modulation is believed to be a central mechanism for its muscle-relaxing effects. researchgate.net Studies have shown that this compound can relax smooth muscle, which explains its traditional application for gastrointestinal spasms and menstrual cramps. nih.govnih.gov

Furthermore, investigations into its effects on skeletal muscle have provided clear evidence of its relaxant capabilities. A study conducted on mice demonstrated that a standardized Valeriana officinalis extract, containing this compound, induced a significant decrease in maximal skeletal muscle strength. nih.gov This effect was notable as it did not significantly impact endurance or neuromuscular tone, suggesting a potential for fewer undesirable side effects compared to standard myorelaxant agents. nih.gov The muscle relaxant effect was compared to that of tetrazepam, a benzodiazepine known for its robust myorelaxant properties. nih.gov

The spasmolytic activity of this compound has also been noted in various experimental models. nih.govresearchgate.net This antispasmodic action is beneficial in alleviating cramps and spasms in different muscle tissues. nih.govgl-herb.com

Table 1: Effects of this compound-Containing Extract on Skeletal Muscle in Mice
TreatmentEffect on Skeletal Muscle StrengthEffect on EnduranceEffect on Neuromuscular Tone
Valeriana officinalis SE (2 g/kg)Significant Decrease (~14.5% relative)No Significant EffectNo Significant Effect
Valeriana officinalis SE (5 g/kg)Significant Decrease (~14.5% relative)No Significant EffectNo Significant Effect
Tetrazepam (10 mg/kg)Significant Decrease (~23.3% relative)Data not specifiedData not specified

Data derived from a study assessing the myorelaxant effects of a standardized Valeriana officinalis extract in mice. nih.gov

Influence on Neurotransmitter Turnover (e.g., Norepinephrine)

This compound has been shown to modulate the turnover of key neurotransmitters in the brain, including norepinephrine (B1679862) (NE). nih.govnih.gov This activity is particularly relevant to its effects on the body's response to stress. casi.org The turnover of a neurotransmitter refers to the rate at which it is synthesized, released, and metabolized. A decrease in turnover can indicate reduced neuronal activity in that specific system.

A pivotal study investigated the effects of this compound on monoamine turnover in the hippocampus-amygdala region of mice subjected to physical and psychological stress. nih.govnih.gov The hippocampus and amygdala are critical brain regions involved in the stress response and emotional regulation. The study found that oral administration of this compound could mitigate the stress response by decreasing the turnover of both serotonin (5-HT) and norepinephrine. nih.govnih.gov

Specifically, this compound administration led to a reduction in the ratio of the major norepinephrine metabolite, 3-methoxy-4-hydroxyphenylethyleneglycol sulfate (B86663) (MHPG-SO4), to norepinephrine itself in the hippocampus and amygdala. nih.gov This finding suggests that this compound can temper the stress-induced increase in noradrenergic activity in these brain regions. nih.gov By modulating the turnover of norepinephrine, this compound helps to regulate the body's physiological response to stressful stimuli. nih.govcasi.org This neurochemical effect likely contributes to the anxiolytic and calming properties attributed to valerian extracts. nih.gov

Table 2: Influence of this compound on Norepinephrine (NE) Turnover in the Hippocampus-Amygdala of Stressed Mice
Treatment GroupOutcomeKey Finding
Stressed + VehicleIncreased NE TurnoverStress elevates the MHPG-SO4/NE ratio, indicating higher noradrenergic activity.
Stressed + this compound (0.5 mg/kg)Decreased NE TurnoverThis compound administration mitigates the stress-induced increase in the MHPG-SO4/NE ratio.

This table summarizes findings from a study investigating the effects of this compound on neurotransmitter turnover in a mouse model of stress. nih.govnih.gov

Pharmacological Studies and Clinical Relevance

Preclinical Pharmacological Studies in Animal Models

Animal models provide a crucial platform for understanding the physiological and behavioral effects of valerenic acid. Research in this area has focused on its impact on anxiety, sleep, and general motor function.

Anxiolytic Effects in Rodent Models

The potential anxiety-reducing properties of this compound have been assessed using standard behavioral tests in rodents, such as the elevated plus maze (EPM) and the light/dark choice test. The EPM test gauges anxiety by measuring the animal's willingness to explore open, elevated arms versus enclosed arms. A significant reduction in anxious behavior was observed in rats administered valerian root extract or isolated this compound, as evidenced by increased time spent on the open arms of the maze compared to control groups. researchgate.net This suggests an anxiolytic effect comparable to that of traditional anti-anxiety medications like diazepam. researchgate.net

Similarly, the light/dark choice test, which assesses the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore, has been used to evaluate this compound. cpn.or.kr In zebrafish, exposure to this compound increased the time spent in the white compartment of the testing apparatus, indicating reduced anxiety-like behavior. ebi.ac.uk Studies in mice have further substantiated these findings, demonstrating that this compound can produce anxiolytic effects. scispace.comnih.gov The anxiolytic action of this compound is believed to be mediated through its modulation of GABA-A receptors. nih.govconsensus.appwikipedia.org Interestingly, research indicates that the presence of other derivatives, such as acetoxy this compound, may abolish the anxiolytic action of this compound. nih.govresearchgate.net

Sedative and Sleep-Promoting Effects

This compound is thought to be at least partially responsible for the sedative effects of the valerian plant. ebi.ac.ukwikipedia.org Its mechanism of action is linked to its role as a positive allosteric modulator of GABA-A receptors, particularly those containing β2 or β3 subunits, which enhances the activity of the inhibitory neurotransmitter GABA. ebi.ac.ukconsensus.app This modulation is believed to contribute to a decrease in brain activity, inducing sedation. mdpi.com

Studies in rodent models have shown that this compound can influence sleep parameters. For instance, valerian extracts containing this compound have been shown to promote quicker sleep onset and longer sleep duration in rodents. mdpi.com However, some studies have yielded contradictory results. One study using radiotelemetry in mice found that a 1000 mg/kg dose of a valerian extract containing this compound produced only a mild, short-term sedative effect, with reduced locomotor activity observed between 66 and 78 minutes after administration. thieme-connect.comnih.gov Paradoxically, increased activity was noted 150 minutes post-administration. thieme-connect.comnih.gov Another study noted that intraperitoneal application of this compound prolonged barbiturate-induced sleeping time. europa.eu

Effects on Locomotor Activity and Body Temperature

The effects of this compound on general motor activity and body temperature have also been investigated, though findings are not entirely consistent. Some studies report a decrease in the locomotor activity of mice after the administration of this compound. ebi.ac.uk However, other research using radiotelemetry in mice showed that a 1 mg/kg dose of this compound led to an intermittent stimulation of activity. thieme-connect.comnih.gov Another study observed that the anxiolytic effect of a valerian extract containing this compound was not affected by changes in locomotor activity. nih.gov

Regarding body temperature, studies have generally shown a lack of significant effect. In one study, the administration of a valerian extract with varying combinations of this compound and acetoxy this compound did not result in any changes to the body core temperature of mice. nih.govresearchgate.net This is noteworthy because central administration of GABA and GABA agonists has been reported to produce hypothermia. nih.gov

Pharmacokinetics and Pharmacodynamics of this compound

Understanding the absorption, distribution, metabolism, and elimination of this compound is essential for interpreting its pharmacological effects.

Absorption, Distribution, Metabolism, and Elimination Profiles

Pharmacokinetic studies in rats have provided detailed insights into the behavior of this compound in the body. nih.govresearchgate.net Following intravenous administration, the disposition of this compound in rat plasma is biphasic, characterized by a rapid distribution phase followed by a slower elimination phase. nih.govresearchgate.net After oral administration, the disposition is described by a two-compartment model. nih.govresearchgate.net The oral bioavailability of this compound in rats has been estimated to be 33.70%. nih.govresearchgate.netmdpi.com

This compound exhibits a high volume of distribution (approximately 17-20 L/kg in rats), which suggests extensive penetration into tissues. nih.govresearchgate.netmdpi.com The compound undergoes significant hepatic metabolism, primarily through glucuronidation, leading to the formation of multiple conjugates. mdpi.com Studies using an in vitro blood-brain barrier model have indicated that this compound and its derivatives permeate the barrier at a significantly slower rate than diazepam. mdpi.com The hepatic extraction ratio and clearance of this compound are very high. ebi.ac.uk Elimination of this compound and its glucuronide conjugates occurs via biliary excretion. ebi.ac.uk

Half-Life Determination

The half-life of a compound is a key determinant of its duration of action. In rats, the disposition of this compound after intravenous administration shows a distribution phase half-life of 6-12 minutes and a terminal elimination phase half-life ranging from 6 to 46 hours. nih.govresearchgate.net After oral administration in rats, the elimination half-life is estimated to be between 2.7 and 5 hours. nih.govresearchgate.netmdpi.com

In human studies, the pharmacokinetics of this compound have also been investigated. Following oral ingestion of a valerian root supplement, this compound reached its peak concentration in about an hour and had an average elimination half-life of 1.1 ± 0.6 hours. ebi.ac.ukwikipedia.orgcabidigitallibrary.orgsigmaaldrich.com

Potential for Herb-Drug Interactions and Synergistic Effects

This compound's mechanism of action, primarily through the modulation of the gamma-aminobutyric acid (GABA) system, presents a basis for potential interactions with various medications that share similar pathways. The primary concern revolves around pharmacodynamic interactions, where the concurrent use of this compound and other central nervous system (CNS) depressants could lead to additive or synergistic effects. Research has also explored the potential for pharmacokinetic interactions, particularly the influence of this compound on drug-metabolizing enzymes like cytochrome P450.

Interactions with Anesthetics and Sedating Substances

The sedative properties of this compound are principally attributed to its interaction with GABAergic systems, a mechanism it shares with many anesthetics and sedating drugs. researchgate.net This shared mode of action creates a significant potential for synergistic effects and drug interactions.

Pharmacodynamic Interactions and Synergism

The pharmacological effects of this compound are mediated through the modulation of GABA-A receptor function. sci-hub.stjcu.cz This suggests that this compound can potentiate the sedative effects of anesthetics and other medications that act on GABA receptors, such as benzodiazepines and barbiturates. sci-hub.stjcu.cznih.gov This potential for a "valerian-anesthetic interaction" is a noteworthy clinical consideration, especially in pre-surgical patients. sci-hub.stjcu.cznih.govresearchgate.netresearchgate.net

This compound acts as a positive allosteric modulator at GABA-A receptors, enhancing the effect of GABA. ebi.ac.uk It specifically stimulates channels that incorporate β2 or β3 subunits. researchgate.net While its action is similar to that of benzodiazepines, it binds to a different site on the receptor complex and its modulatory effect is not dependent on the γ subunit. sentosacy.comnih.govd-nb.info This distinct binding site suggests that its interaction with other GABAergic drugs is not a simple competition but rather a complex allosteric modulation.

Animal studies provide evidence for these potentiating effects. For instance, sesquiterpenes from valerian, including this compound and valeranone (B159243), have been shown to prolong sleep induced by barbiturates like pentobarbital (B6593769) and hexobarbital. nih.govcristalfarma.comeuropa.euualberta.ca One case of intoxication involving a mixture of barbital (B3395916) and valerian has also been reported in clinical literature. ualberta.ca Due to the risk of over-sedation, it is often advised that valerian should not be taken concurrently with other sedating substances like benzodiazepines or alcohol. cabidigitallibrary.org

Pharmacokinetic Interactions

In addition to pharmacodynamic synergism, some in vitro studies have investigated the potential for pharmacokinetic interactions. Extracts from valerian root have demonstrated the ability to inhibit the activity of cytochrome P450 3A4 (CYP3A4), a key enzyme in the metabolism of many drugs. redalyc.orgresearchgate.net Isolated this compound also showed some, albeit weaker, inhibitory potential against CYP3A4. redalyc.org However, the clinical significance of these in vitro findings is not firmly established, as some human studies did not find significant changes in CYP3A4 activity following valerian administration. nih.govnih.gov

Interactive Data Table: Research on this compound Interactions with Sedating Substances

Interacting Substance(s) Study Type Key Findings Reference(s)
Anesthetics (General)Review/MechanisticThis compound's modulation of GABA-A receptors suggests it may potentiate the effects of anesthetics. sci-hub.stjcu.cznih.gov
Barbiturates (Pentobarbital, Hexobarbital)Animal/In vivoThis compound and valeranone prolonged barbiturate-induced sleeping time. nih.goveuropa.euualberta.ca
BenzodiazepinesMechanistic/In vitroThis compound interacts with GABA-A receptors at a site distinct from the benzodiazepine (B76468) binding site. sentosacy.comd-nb.infonih.gov
Sedating Substances (General)ReviewDue to its GABAergic mechanism, valerian may have additive effects with other sedatives. cabidigitallibrary.org

Emerging Research Areas and Potential Applications

Advanced Methodologies in Valerenic Acid Research

Electrophysiological Techniques (e.g., Two-Microelectrode Voltage-Clamp)

Electrophysiological techniques, such as the two-microelectrode voltage-clamp method and patch-clamp recordings, are fundamental in characterizing the functional effects of valerenic acid on ion channels and receptors. These methods allow researchers to measure ion currents across cell membranes with high temporal and voltage resolution. Studies utilizing these techniques, often performed on cells expressing specific GABAA receptor subunits (e.g., in Xenopus oocytes or HEK 293 cells), have demonstrated that this compound acts as a positive allosteric modulator (PAM) of GABAA receptors uzh.chresearchgate.netebi.ac.ukcapes.gov.brthieme-connect.com. This means this compound enhances the response of the receptor to its endogenous ligand, gamma-aminobutyric acid (GABA), by increasing chloride ion influx, thereby potentiating inhibitory neurotransmission.

Research has shown that this compound's potentiation of GABA-induced currents is subtype-specific, primarily affecting GABAA receptors that incorporate β2 or β3 subunits, with a stronger effect observed for β3 subunits uzh.chresearchgate.netebi.ac.ukcapes.gov.br. At higher concentrations (≥30 μM), this compound can also directly activate GABAA receptors, exhibiting GABA-mimetic properties uzh.chresearchgate.net. Furthermore, a fluorometric imaging plate reader (FLIPR) assay, a cell-based electrophysiology method, has been used to screen plant extracts and localize active compounds like this compound, reporting an EC50 of 12.56 ± 1.2 µM for this compound on α1β2γ2 GABAA receptors thieme-connect.com.

Table 1: this compound Modulation of GABAA Receptor Subtypes (Electrophysiology)

GABAA Receptor SubtypeEC50 (µM)Hill CoefficientReference
α1β2γ25.6 ± 0.61.7 ± 0.2 uzh.ch
α2β2γ211.8 ± 0.91.6 ± 0.2 uzh.ch
α3β2γ28.1 ± 1.31.7 ± 0.4 uzh.ch
α5β2γ28.6 ± 1.81.7 ± 0.5 uzh.ch
α4β2γ2(350% potentiation at 10 µM)N/A uzh.ch
FLIPR assay (α1β2γ2)12.56 ± 1.2N/A thieme-connect.com

Radioligand Binding Assays

Radioligand binding assays are instrumental in identifying and quantifying the affinity of this compound for specific receptor targets. By using radiolabeled ligands that bind to receptors, researchers can determine how effectively this compound competes for these binding sites. Studies have employed radioligand binding to demonstrate that this compound binds to GABAA receptors, revealing both high-affinity (KD = 25 ± 20 nM) and low-affinity (KD = 16 ± 10 μM) binding sites uzh.chmedchemexpress.com. These assays also indicated that valerenol, a related compound, is more potent in displacing radiolabeled this compound (IC50 = 3 ± 2 nM) uzh.chmedchemexpress.com.

Furthermore, this compound has shown affinity for the 5-HT5A receptor, acting as a partial agonist with an IC50 of 17.2 μM and a Ki of 10.7 μM medchemexpress.comnih.gov. Competition experiments have also shown that the anti-inflammatory agent mefenamic acid inhibits [3H]this compound binding with an IC50 of 7 ± 3 μM, suggesting a potential overlap or allosteric linkage with binding sites for other modulators uzh.ch. These binding studies are crucial for understanding the molecular targets of this compound.

Table 2: Radioligand Binding Affinities and Potencies

CompoundTarget/AssayAffinity/Potency MeasureValueReference
This compoundGABAA receptorHigh-affinity site KD25 ± 20 nM uzh.chmedchemexpress.com
This compoundGABAA receptorLow-affinity site KD16 ± 10 µM uzh.chmedchemexpress.com
ValerenolGABAA receptorIC50 (displacing [3H]-VA)3 ± 2 nM uzh.chmedchemexpress.com
This compound5-HT5A receptorIC5017.2 µM medchemexpress.comnih.gov
This compound5-HT5A receptorKi10.7 µM medchemexpress.com
Mefenamic acid[3H]this compound bindingIC507 ± 3 µM uzh.ch

Gene Expression Analysis (e.g., PCR, RNA-Seq)

Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), provide insights into how this compound influences the cellular machinery by altering gene transcription. While direct studies using these methods specifically on this compound are less prevalent in the reviewed literature, related research provides context. For instance, studies on valerian extracts have shown upregulation of mRNA expression for GABA and serotonin (B10506) receptors in Drosophila melanogaster, suggesting a downstream effect on gene regulation jst.go.jp. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in SH-SY5Y cell lines, a signaling pathway known to modulate GABAA receptor function and influence mood and neurogenesis nih.gov. These findings highlight the utility of gene expression analysis in dissecting the broader cellular and molecular impacts of this compound.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to another when bound to each other, thereby modeling the interaction of this compound with its target receptors. These studies have been instrumental in hypothesizing the location of this compound's binding pocket on GABAA receptors. Docking analyses suggest that this compound binds at the interface between the β and α subunits (β+/α− interface) within the transmembrane domain nih.govnih.govbiorxiv.org. Specifically, key amino acid residues such as β3N265, β3F289, β3M286, and β3R269 in the β3 subunit have been predicted to be involved in forming this binding pocket, potentially overlapping with or being allosterically linked to the binding sites of other GABAA receptor modulators like etomidate (B1671615) and propofol (B549288) nih.govnih.gov.

Site-Directed Mutagenesis for Receptor Characterization

Site-directed mutagenesis is a powerful technique used to experimentally validate hypotheses generated by molecular docking studies and to precisely characterize the role of specific amino acid residues in receptor function. By introducing targeted mutations in the genes encoding GABAA receptor subunits, researchers can alter specific amino acids within the protein structure and then assess the impact on this compound's activity. Studies have shown that mutations, particularly at residue β2/3N265 (asparagine at position 265 in the β2 or β3 subunit), significantly reduce or abolish this compound's ability to modulate GABAA receptor currents uzh.chebi.ac.uknih.govnih.gov. For example, a mutation of β3N265 to serine or methionine drastically decreased this compound's sensitivity, and mutations in other predicted residues (β3F289S, β3M286W, β3R269A, β3M286A) also led to reduced efficacy or potency nih.govnih.gov. Furthermore, in vivo studies using mice with a β3(N265M) mutation demonstrated a complete loss of this compound's anxiolytic activity, underscoring the critical role of β3-containing GABAA receptors in mediating its effects uzh.chebi.ac.uk.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a technique used to measure the concentration of neurotransmitters and other neurochemicals directly within the brain of living animals. This method involves inserting a small probe into a specific brain region to collect extracellular fluid, which is then analyzed, typically using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), to quantify neurotransmitter levels amuzainc.com. While direct microdialysis studies focusing solely on this compound are limited in the retrieved literature, studies using valerian root extracts, which contain this compound, have provided relevant insights. Administration of valerian extract has been shown to increase the levels of norepinephrine (B1679862), dopamine, and serotonin, while decreasing GABA content in various brain areas of rats kau.edu.sa. These findings suggest that this compound, as a major active component, likely contributes to these observed changes in neurotransmitter turnover, providing a direct link between its administration and neurochemical alterations in vivo.

Table 3: Impact of this compound/Valerian Extract on Neurotransmitter Levels and Gene Expression

Neurotransmitter/MoleculeBrain Area/Cell LineEffect of this compound (or Valerian Extract)Reference
Norepinephrine (NE)Hippocampus-AmygdalaTurnover reduced (V-PS group) nih.gov
Serotonin (5-HT)Hippocampus-AmygdalaTurnover reduced (V-PS group) nih.gov
BDNFSH-SY5Y cellsIncreased expression (concentration-dependent) nih.gov
GABAVarious brain areasDecreased content (in vivo extract study) kau.edu.sa
DopamineVarious brain areasIncreased content (in vivo extract study) kau.edu.sa
Serotonin (5-HT)Various brain areasIncreased content (in vivo extract study) kau.edu.sa

Cell-Based Assays for Specific Receptor Activation and Signaling Pathways

Beyond direct receptor modulation, this compound's impact on cellular signaling pathways has also been investigated. For instance, studies have utilized cell-based assays to show that this compound can increase the expression of brain-derived neurotrophic factor (BDNF) in neuronal cell lines (SH-SY5Y) nih.gov. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its regulation by this compound suggests potential contributions to its antidepressant-like effects and broader neurological impact. These assays provide a controlled environment to isolate and study specific molecular and cellular events triggered by this compound.

Compound List:

this compound

Valerenol

Gamma-aminobutyric acid (GABA)

Flumazenil

Flunitrazepam

Muscimol

Ro 15-4513

Diazepam

Bretazenil

Alphaxolone

Propofol

Mefenamic acid

Loreclezole (B39811)

Etomidate

Adenosine (B11128)

CPA (likely an adenosine receptor agonist)

VCP 171 (synthetic PAM for adenosine receptors)

5-HT5A receptor

Serotonin

Dopamine

Epinephrine

Norepinephrine

5-hydroxyindoleacetic acid (5-HIAA)

Acetoxythis compound

Hydroxythis compound

Valerenal

Valeric acid

Valeric anhydride (B1165640)

Valeronitrile

δ-valerolactame

γ-valerolactone

δ-valerolactone

Pinoresinol

Linarin

Hesperidin

Apigenin

Actinidine

Chatinine

Valeria nine

Valerine

Alpha-methyl pyrryl ketone

Naphthyridin methyl ketone

Valtrate

Isovaltrate

Acelvaltrate

Homoacelvaltrate

Didrovaltrate

Isovaleric acid

Isovaleroxyhydroxydidrovaltrate

Volvalrates A and B

Valerena-4,7(11)-diene

(5S,7S,8S,9S)-7-hydroxy-8-isovaleryloxy-Δ4,11-dihydronepetalactone

(5S,7S,8S,9S)-7-hydroxy-valeracetate

Ursolic acid

Baldrinal

Homobaldrinal

Xanthohumol

Tetrodotoxin

Pargyline

Magnolol

Piperine

17β-estradiol

BDNF (Brain-Derived Neurotrophic Factor)

Structure Activity Relationships of Valerenic Acid and Its Derivatives

Designing Novel Valerenic Acid Analogs for Specific Therapeutic Targets

The insights gained from SAR studies are fundamental to the rational design of novel this compound analogs aimed at specific therapeutic targets. The primary target identified for this compound's anxiolytic effects is the population of GABA-A receptors containing the β3 subunit. medchemexpress.comuzh.ch This provides a clear direction for designing new molecules with improved selectivity and potency for this receptor subtype to treat anxiety disorders.

The design process is significantly aided by computational methods, such as molecular docking and the development of pharmacophore models. nih.gov Studies have identified a putative binding pocket for this compound at the interface between the β+ and α- subunits of the GABA-A receptor. nih.gov This pocket is in the transmembrane domain, near the binding sites for other modulators like etomidate (B1671615) and propofol (B549288). openalex.org

Key amino acid residues within the β3 subunit, including N265, F289, M286, and R269, have been identified as forming part of this binding pocket and being crucial for the activity of this compound. openalex.org The carboxylate group of this compound is thought to form direct interactions with residues β3N265 and β3R269. nih.gov

With this knowledge, novel analogs can be designed with several goals:

Enhanced Affinity and Efficacy: By modifying the structure of this compound to optimize interactions with the key residues in the binding pocket. The success of this compound amide (VA-A) demonstrates that modifying the carboxyl group to improve binding can lead to greater efficacy. nih.gov

Improved Subunit Selectivity: Fine-tuning the structure to favor binding to β3-containing receptors over other subtypes (e.g., β1, for which this compound has no significant effect) could reduce the risk of off-target effects. nih.gov The residue N265 in β2/3 subunits, which is a serine in the insensitive β1 subunit, is a key determinant of this selectivity and a focal point for analog design. nih.gov

Targeting Anxiolysis: The strong correlation between the in vitro action of this compound derivatives on β3-containing receptors and their in vivo anxiolytic effects confirms that this is a viable strategy. nih.gov Designing analogs that specifically and potently modulate these receptors is a promising approach for developing new anxiolytic drugs with potentially fewer side effects than non-selective agents like classical benzodiazepines. uzh.chnih.gov

In silico studies, which use computer simulations to model receptor-ligand interactions, are valuable tools in this design phase. rsdjournal.org They allow researchers to predict how a novel analog might bind to the receptor and to prioritize which compounds to synthesize and test, making the drug discovery process more efficient.

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Pathways in Valeriana officinalis

The biosynthesis of valerenic acid in Valeriana officinalis is a complex process that is not yet fully understood. Current research proposes that its pathway begins with the cyclization of farnesyl pyrophosphate (FPP) by a terpene synthase (TPS) to form intermediates such as valerena-1,10-diene, which then undergoes successive oxidation steps to yield this compound researchgate.net. While key enzymes like valerena-4,7(11)-diene synthase have been identified and used in efforts to produce this compound in engineered microorganisms like Saccharomyces cerevisiae, these efforts highlight existing knowledge gaps nih.govresearchgate.net. Specifically, the oxidation of the valerena-4,7(11)-diene precursor has been identified as a rate-limiting step in heterologous production systems, indicating that the specific enzymes responsible for this crucial conversion in the valerian plant are yet to be fully characterized nih.gov.

Future research must focus on identifying and characterizing all the enzymes involved in the complete pathway, from FPP to the final this compound molecule. Furthermore, the regulatory mechanisms governing this pathway are an important area for investigation. Studies have shown that environmental factors, such as different qualities of LED light, can significantly influence the expression of transcription factors (e.g., R2R3 MYB, WRKY1, and BHLH) that control the genes in the this compound biosynthetic pathway researchgate.net. A comprehensive understanding of this entire genetic and enzymatic cascade is essential for optimizing the production of this compound, either through agricultural practices or through metabolic engineering in microbial hosts researchgate.net.

Further Characterization of Allosteric Binding Sites and Mechanisms

This compound is known to exert its primary effects on the central nervous system by allosterically modulating GABA-A receptors nih.gov. This modulation is selective for receptors containing β2 or β3 subunits nih.gov. Significant progress has been made in identifying the putative binding site for this compound, with docking studies and site-directed mutagenesis predicting a binding pocket at the β+/α− interface of the receptor nih.govnih.gov. Specific amino acid residues within the β3 subunit, namely β3N265, β3F289, β3M286, and β3R269, have been identified as critical for the binding and action of this compound nih.govnih.gov.

Despite this progress, further detailed characterization of this binding pocket is necessary. A more precise understanding of the molecular interactions between this compound and these residues will be crucial for elucidating its exact pharmacological effects nih.govnih.gov. Moreover, recent findings suggest that this compound's modulatory activities may not be limited to GABA-A receptors. A 2024 study revealed that this compound also acts as a positive allosteric modulator at the A1 adenosine (B11128) receptor (A1AR) mdpi.com. This novel finding opens up a new avenue of research. Future studies should aim to identify and characterize the specific binding site and mechanism of action of this compound on the A1AR. A deeper understanding of these allosteric interactions on multiple receptor systems is essential for a complete pharmacological profile of the compound and for the potential development of new, more selective therapeutic ligands nih.gov.

Comprehensive in vivo Studies of Emerging Biological Activities

Beyond its well-established effects on the nervous system, preliminary research indicates that this compound possesses other promising biological activities that warrant comprehensive in vivo investigation. One of the most significant emerging areas is its potential as an anti-cancer agent. Recent studies have shown that this compound can inhibit the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cells ijbs.com. The proposed mechanism involves the induction of reactive oxygen species (ROS) and the activation of the AMPK pathway ijbs.com. These anti-tumor effects have been corroborated in an in vivo xenograft mouse model, providing a strong rationale for more extensive preclinical studies to develop this compound as a potential therapeutic agent for GBM ijbs.com.

Additionally, in vitro studies have demonstrated that this compound can inhibit key enzymes associated with metabolic syndrome nih.govnih.gov. Specifically, it has shown inhibitory activity against angiotensin-converting enzyme (ACE) and α-glucosidase, suggesting potential benefits for hypertension and type 2 diabetes, respectively nih.govnih.gov. While these initial findings are promising, they are based on enzymatic assays. Therefore, comprehensive in vivo studies in relevant animal models are crucial to validate these emerging activities and to determine if the in vitro enzymatic inhibition translates into tangible physiological effects.

Exploration of this compound in Combination with Other Bioactive Compounds

The therapeutic effects of Valeriana officinalis extracts are often attributed to the synergistic action of multiple constituents, not just this compound alone. This suggests that exploring this compound in combination with other bioactive compounds found in valerian root could lead to enhanced therapeutic outcomes. For instance, research has identified the lignan pinoresinol as another compound in valerian extract that, like this compound, acts as a positive allosteric modulator of the A1 adenosine receptor mdpi.com. This shared mechanism suggests a potential for synergistic or additive effects when these compounds are combined.

Furthermore, the interaction between this compound and its own derivatives, such as acetoxythis compound, which are naturally present in extracts, is an important area for study. While acetoxythis compound does not appear to modulate GABA-A receptors itself, it may bind to the same site, potentially interfering with or modifying the activity of this compound researchgate.net. Valerian extracts also contain a variety of phenolic compounds that exhibit inhibitory effects on enzymes related to metabolic syndrome nih.govnih.gov. Investigating the combined effects of this compound and these phenolic acids could reveal synergistic interactions that are more potent than the individual compounds alone. Future research should focus on systematic studies of these combinations to understand their pharmacological interactions and to potentially develop more effective, multi-component therapeutic formulations.

Development of Standardized Extracts with Defined this compound Content for Research

A significant challenge in both preclinical and clinical research on Valeriana officinalis has been the inconsistency of findings, which is largely attributed to the variability in the chemical composition of the extracts used nih.gov. The concentration of this compound and its derivatives can vary considerably in commercial products and research materials, making it difficult to compare results across studies sdiarticle4.comscience.gov. The pharmacological activity of valerian extracts on targets like the GABA-A receptor has been directly linked to the content of this compound science.gov.

Therefore, a critical future direction is the development and use of highly standardized extracts with a clearly defined and consistent content of this compound for all research purposes. The establishment of robust analytical methods, such as RP-HPLC, is a necessary first step for accurate quantification and standardization sdiarticle4.com. Using such standardized extracts in clinical trials and laboratory studies would ensure the reproducibility and reliability of the results nih.gov. It is recommended that extracts be standardized based on the total content of valerenic acids, including both this compound and acetoxythis compound, to better reflect the natural composition and potential interactions of these key compounds farmaciajournal.com. This approach will be fundamental to resolving inconsistencies in the existing literature and to accurately evaluating the therapeutic efficacy of valerian-based preparations.

Q & A

Q. What computational models predict this compound's interactions with non-canonical targets (e.g., kinases, epigenetic regulators)?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) against structural databases. Validate predictions with kinome-wide profiling .

Tables

Table 1 : Key In Vitro and In Vivo Findings for this compound

Model SystemKey FindingsReference
LN229 CellsIC50 = 5.467 µM; ROS-dependent apoptosis via AMPK/ROS axis
U251 MG XenograftTumor growth inhibition (p<0.01); reduced vimentin, increased CC3
NHA CellsNo significant cytotoxicity at therapeutic doses

Table 2 : Methodological Best Practices

ChallengeSolution
ROS quantificationUse CM-H2DCFDA with NAC controls to confirm specificity
AMPK pathway analysisCombine genetic and pharmacological inhibition to dissect roles
In vivo reproducibilityStandardize tumor implantation sites and monitoring protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valerenic acid
Reactant of Route 2
Valerenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.